3-Sulfanylbutan-1-ol is a thiol, characterized by the presence of a sulfanyl group (-SH) attached to a butanol chain. It is classified as a volatile organic sulfur-containing compound (VOSCs) and is known for its potent, characteristic odor often described as reminiscent of passion fruit, grapefruit, cat urine, and boxwood. [, , ]
3-Sulfanylbutan-1-ol is classified under the category of thiols due to the presence of a sulfur-hydrogen (–SH) group. It is recognized for its potential applications in the flavor and fragrance industry, as well as its role in biological systems.
The synthesis of 3-sulfanylbutan-1-ol can be achieved through various methods. A common synthetic route involves starting from ethyl acetate, which is activated with lithium bis(trimethylsilyl)amide at the alpha position. This intermediate is then coupled with acetone to yield ethyl 3-hydroxy-3-methylbutyrate. Subsequent bromination of this compound followed by treatment with thiourea leads to the formation of 3-mercapto-3-methylbutyric acid. Finally, reduction with lithium aluminum hydride produces 3-sulfanylbutan-1-ol .
Other methods include enzymatic synthesis during fermentation processes, where specific bacterial strains contribute to the production of this thiol during the breakdown of amino acids . The synthesis pathways can vary significantly based on the desired application, whether for use in food flavoring or for analytical standards.
The molecular structure of 3-sulfanylbutan-1-ol consists of five carbon atoms, twelve hydrogen atoms, and one sulfur atom. The compound features a primary alcohol group (-OH) and a thiol group (-SH) attached to a carbon chain. The structural formula can be represented as follows:
This configuration allows for various interactions due to the polar nature of both the alcohol and thiol groups, influencing its solubility and reactivity in different environments .
3-Sulfanylbutan-1-ol undergoes several chemical reactions typical for thiols:
These reactions are crucial for its applications in organic synthesis and flavor chemistry.
The mechanism of action for 3-sulfanylbutan-1-ol primarily relates to its role as a volatile organic compound that contributes to aroma profiles in various natural sources. In biological systems, it acts as a semiochemical that influences behavior through olfactory signals. For instance, in felines, it is derived from the degradation of felinine, an amino acid that plays a role in scent marking .
In terms of biochemical pathways, it is involved in the biosynthesis of sulfur-containing compounds that are critical for flavor development in foods such as wine and coffee . The transport mechanisms and interactions within biological systems remain areas for further research.
The physical properties of 3-sulfanylbutan-1-ol include:
Chemical properties include its reactivity as a thiol, which makes it susceptible to oxidation and substitution reactions.
3-Sulfanylbutan-1-ol has several scientific applications:
Research continues into its potential therapeutic applications and further understanding of its biochemical pathways.
3-Sulfanylbutan-1-ol (synonym: 3-mercapto-3-methylbutan-1-ol) is a volatile sulfur compound critical for olfactory communication in felids. Its biosynthesis begins with the amino acid felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid), a species-specific marker in cat urine. Felinine is synthesized in the renal tubules via the conjugation of isopentenyl pyrophosphate (IPP) with glutathione, forming a glutathione S-conjugate. This precursor undergoes stepwise enzymatic cleavage:
Felinine degrades spontaneously or enzymatically into 3-sulfanylbutan-1-ol, which contributes to the characteristic "catty" odor. This process is hormonally regulated: Testosterone upregulates cauxin expression, explaining higher 3-sulfanylbutan-1-ol levels in sexually mature male cats. Neutered males and females exhibit minimal production due to low testosterone [1] [6] [8].
Table 1: Key Enzymes in Felinine Degradation Pathway
Enzyme | Function | Localization |
---|---|---|
γ-Glutamyl transpeptidase | Cleaves glutamate from glutathione S-conjugate | Renal tubules |
Dipeptidases | Hydrolyze cysteinylglycine to cysteine conjugate | Urinary bladder |
Cauxin | Cleaves 3MBCG to felinine and glycine | Urine (testosterone-dependent) |
In plants, 3-sulfanylbutan-1-ol arises from cysteine conjugates or glutathione-derived precursors. The compound accumulates in response to stress (e.g., pathogen attack) or during ripening. Key pathways include:
Concentrations vary by species and tissue:
Table 2: Plant Sources and Roles of 3-Sulfanylbutan-1-ol
Plant Species | Tissue | Role in Aroma | Precursor Identified |
---|---|---|---|
Passiflora edulis | Fruit juice | Tropical, sulfury notes | S-Cysteinyl conjugate |
Vitis vinifera | Berries/wine | Passionfruit, grapefruit | Glutathione-S-conjugate |
Coffea arabica | Roasted beans | Roasty, savory undertones | Undefined (thermal degradation) |
Microorganisms critically liberate 3-sulfanylbutan-1-ol from non-volatile precursors during fermentation. The process involves two enzymatic phases:
Table 3: Microbial Contributions to Thiol Release
Microorganism | Enzyme(s) | Function | Substrate Specificity |
---|---|---|---|
Saccharomyces cerevisiae | Cysteine-β-lyase (IRC7) | Cleaves S-cysteinyl conjugates | C3SH, G3SH* |
Metschnikowia pulcherrima | α-Arabinofuranosidase | Hydrolyzes glycosylated precursors | Polysaccharide-bound forms |
Corynebacterium striatum | Dipeptidase → β-lyase | Sequential hydrolysis/cleavage of conjugates | 3MBCG-like structures |
C3SH: *S-3-(hexan-1-ol)-L-cysteine; G3SH: S-3-(hexan-1-ol)-glutathione
Environmental factors (pH, temperature) and precursor availability significantly alter microbial efficiency. For example, glutathione conjugates require initial hydrolysis by γ-glutamyltransferase to form cysteinylglycine intermediates before β-lyase action [9]. This complexity explains why 3-sulfanylbutan-1-ol concentrations in wines diminish rapidly during aging, as enzymatic degradation outpaces stabilization [1] [5].
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